Wedelialactone A
Overview
Description
Wedelialactone A is a naturally occurring coumestan derivative found in several medicinal plants, particularly in the Wedelia genus. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Wedelialactone A can be synthesized through various methods. One notable method involves the condensation of 4-hydroxycoumarins with catechols using a novel enzyme obtained from sweet potato juice. This biocatalytic approach yields wedelolactone and its analogs under mild reaction conditions . Another method employs palladium-catalyzed boronation and coupling reactions, followed by oxidative deprotection and annulation reactions involving 2,3-dicyano-5,6-dichlorobenzoquinone .
Industrial Production Methods
Industrial production of wedelolactone typically involves the extraction from plant sources such as Wedelia chinensis and Eclipta alba. The extraction process often uses solvents like ethanol or a mixture of toluene, ethyl acetate, and formic acid for high-performance thin-layer chromatography analysis .
Chemical Reactions Analysis
Types of Reactions
Wedelialactone A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted lactones, depending on the specific reagents and conditions used .
Scientific Research Applications
Wedelialactone A has a wide range of scientific research applications:
Mechanism of Action
Wedelialactone A exerts its effects through multiple mechanisms:
Anti-cancer: It downregulates the expression of the c-Myc oncogene, reducing cell viability and inducing apoptosis in cancer cells.
Proteasome Inhibition: It inhibits the proteasome’s chymotrypsin-like, trypsin-like, and caspase-like activities, leading to the accumulation of polyubiquitinated proteins and inducing cytotoxicity in cancer cells.
Anti-inflammatory: It interferes with inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Wedelialactone A is compared with other coumestan derivatives such as:
Coumestrol: Another coumestan with estrogenic activity, commonly found in legumes.
Psoralidin: A coumestan with anti-cancer and anti-inflammatory properties.
Uniqueness
This compound is unique due to its potent anti-cancer activity, particularly its ability to downregulate the c-Myc oncogene and inhibit proteasome activity, making it a promising candidate for cancer therapy .
Similar Compounds
- Coumestrol
- Psoralidin
- Scopoletin
- Umbelliferone
These compounds share structural similarities with wedelolactone A but differ in their specific biological activities and mechanisms of action .
Properties
IUPAC Name |
[(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-5,8-dihydroxy-5,8a-dimethyl-3-methylidene-4-(2-methylpropanoyloxy)-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O8/c1-8-12(4)21(27)32-19-17-15(13(5)22(28)31-17)16(30-20(26)11(2)3)18-23(6,29)10-9-14(25)24(18,19)7/h8,11,14-19,25,29H,5,9-10H2,1-4,6-7H3/b12-8+/t14-,15-,16-,17-,18+,19-,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXQYZATVQTRST-VJTLMBDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(C3C1(C(CCC3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@@H]([C@H]([C@@H]3[C@@]1([C@@H](CC[C@@]3(C)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.